molecular formula C16H26N2OS B5052139 3-(3,5-Dimethyl-adamantane-1-carbonyl)-1,1-dimethyl-thiourea

3-(3,5-Dimethyl-adamantane-1-carbonyl)-1,1-dimethyl-thiourea

Cat. No.: B5052139
M. Wt: 294.5 g/mol
InChI Key: JSQIBWOMRIOWLQ-UHFFFAOYSA-N
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Description

3-(3,5-Dimethyl-adamantane-1-carbonyl)-1,1-dimethyl-thiourea is a complex organic compound characterized by its unique adamantane structure. Adamantane derivatives are known for their stability and rigidity, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethyl-adamantane-1-carbonyl)-1,1-dimethyl-thiourea typically involves the reaction of 3,5-dimethyladamantane-1-carbonyl chloride with 1,1-dimethyl-thiourea. The reaction is carried out under controlled conditions, often in the presence of a base to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control to ensure the purity and consistency of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and product purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethyl-adamantane-1-carbonyl)-1,1-dimethyl-thiourea undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles depending on the desired product

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(3,5-Dimethyl-adamantane-1-carbonyl)-1,1-dimethyl-thiourea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethyl-adamantane-1-carbonyl)-1,1-dimethyl-thiourea involves its interaction with specific molecular targets. The adamantane structure allows it to fit into hydrophobic pockets of proteins, potentially inhibiting their function. This interaction can disrupt various biological pathways, leading to its observed effects in antiviral and anticancer research.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dimethyladamantane-1-carbonyl chloride
  • 1-(3-{[(3,5-dimethyl-1-adamantyl)carbonyl]amino}propyl)piperidine-4-carboxamide

Uniqueness

What sets 3-(3,5-Dimethyl-adamantane-1-carbonyl)-1,1-dimethyl-thiourea apart from similar compounds is its thiourea group, which imparts unique chemical properties and reactivity. This makes it particularly valuable in applications where specific interactions with biological targets are required .

Properties

IUPAC Name

N-(dimethylcarbamothioyl)-3,5-dimethyladamantane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2OS/c1-14-5-11-6-15(2,8-14)10-16(7-11,9-14)12(19)17-13(20)18(3)4/h11H,5-10H2,1-4H3,(H,17,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSQIBWOMRIOWLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)C(=O)NC(=S)N(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501324765
Record name N-(dimethylcarbamothioyl)-3,5-dimethyladamantane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501324765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26661592
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

324759-32-2
Record name N-(dimethylcarbamothioyl)-3,5-dimethyladamantane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501324765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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